molecular formula C18H17Cl2N3O2S B2760287 1-cyano-2-{[(Z)-[(3,4-dichlorobenzyl)amino](methylsulfanyl)methylidene]amino}-4,5-dimethoxybenzene CAS No. 692287-57-3

1-cyano-2-{[(Z)-[(3,4-dichlorobenzyl)amino](methylsulfanyl)methylidene]amino}-4,5-dimethoxybenzene

Cat. No.: B2760287
CAS No.: 692287-57-3
M. Wt: 410.31
InChI Key: IAENILYRZILAEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical and Chemical Properties Analysis

This compound has a molecular weight of 410.31. Other physical and chemical properties such as melting point, boiling point, and density are typically provided in specialized databases .

Scientific Research Applications

Synthesis of Novel Compounds

Research has focused on synthesizing novel heterocyclic compounds, such as benzothiazines, through various chemical reactions. For instance, the synthesis of 4H-1,4-benzothiazine derivatives demonstrates the chemical reactivity of cyano and thiophenyl isocyanides, leading to ring closure and the formation of disubstituted benzothiazines, highlighting a method for creating complex heterocyclic structures that could be relevant for pharmaceutical development (Kobayashi et al., 2006).

Reactivity of Metal Ions with Model Compounds

The study on cysteinyldopas and their model compounds with metal ions sheds light on the influence of metal ions on biological pigment formation, suggesting potential applications in understanding biological processes and developing therapeutic agents. The formation of cyclized benzothiazine intermediates in the presence of metal ions illustrates the role of chemical structure and metal ion reactivity in biological systems (Tesema et al., 2008).

New Synthetic Pathways and Chemical Reactions

Research on aromatic chlorination and bromination using N-halogeno amines in acidic solutions reveals selective reactions that could be applied to the synthesis of chemically modified aromatic compounds, potentially useful in developing new materials or drugs. The specificity of these reactions for certain positions on the aromatic ring opens avenues for targeted modifications of complex molecules (Minisci et al., 1989).

Mechanism of Action

The mechanism of action of this compound is not provided in the search results. The mechanism of action typically refers to how a compound interacts with biological systems, which is not applicable if the compound is not intended for human or veterinary use.

Properties

IUPAC Name

methyl N-(2-cyano-4,5-dimethoxyphenyl)-N'-[(3,4-dichlorophenyl)methyl]carbamimidothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O2S/c1-24-16-7-12(9-21)15(8-17(16)25-2)23-18(26-3)22-10-11-4-5-13(19)14(20)6-11/h4-8H,10H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAENILYRZILAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)NC(=NCC2=CC(=C(C=C2)Cl)Cl)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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